molecular formula C17H21N3O3S B2435191 5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 1280813-59-3

5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2435191
CAS No.: 1280813-59-3
M. Wt: 347.43
InChI Key: OAWHEZGFPXFXJP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a morpholin-4-yl moiety, a thiophen-2-yl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

  • Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

When compared to similar compounds, 5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other oxazole derivatives or compounds with similar functional groups.

Comparison with Similar Compounds

  • Oxazole-3-carboxamide derivatives

  • Thiophen-2-yl ethylamine derivatives

  • Morpholin-4-yl substituted compounds

Properties

IUPAC Name

5-cyclopropyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(13-10-15(23-19-13)12-3-4-12)18-11-14(16-2-1-9-24-16)20-5-7-22-8-6-20/h1-2,9-10,12,14H,3-8,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWHEZGFPXFXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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